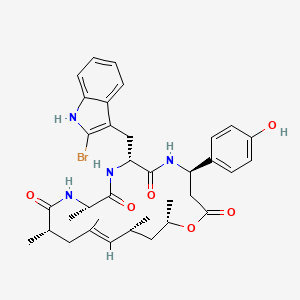

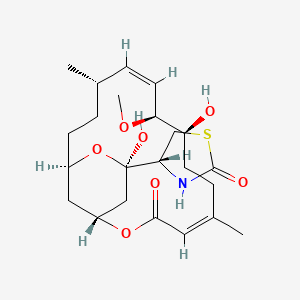

Jaspamide M

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

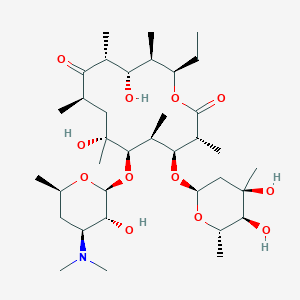

Jaspamide M is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Wissenschaftliche Forschungsanwendungen

Polyploidization Induction in Cells

Jaspamide, extracted from the marine sponge Hemiastrella minor, has demonstrated potential in inducing polyploidization in HL-60 cells, a type of leukemia cells. It shows antiproliferative activity and increases in CD4 and CD14 surface expression, leading to a significant increase in multinuclear cells and enlarged nuclei. This suggests its potential application in understanding cell division and cancer research (Nakazawa et al., 2001).

Actin Organization Alteration

Jaspamide's ability to dramatically reorganize actin in cells has been noted. In HL-60 cells and human monocytes, it causes actin to form focal aggregates rather than its typical fibrous network. This reorganization impacts cellular processes like cell migration, yet interestingly, does not affect functions such as phagocytosis or respiratory burst activity. This finding is pivotal for understanding the molecular mechanisms of actin in cell motility and immune response (Fabian et al., 1999).

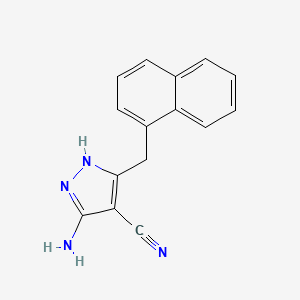

Nonpeptide Mimetics of Jaspamide

Research has focused on developing nonpeptide mimetics of Jaspamide to investigate its structure-activity relationship further. This work is significant in understanding the molecular basis of Jaspamide's biological activities and opens pathways for developing novel therapeutic agents with similar properties (Kahn et al., 2009).

Apoptosis Induction

Jaspamide has been shown to induce apoptosis, or programmed cell death, in HL-60 leukemia cells. This process is accompanied by the expression of neutral endopeptidase/CD10 on the surface of apoptotic cells. Understanding this mechanism can provide insights into the pathways of cell death and the potential therapeutic application of Jaspamide in treating leukemia (Cioca & Kitano, 2002).

Effects on Human Cardiomyocyte Function

Jaspamide's impact on cardiac ion channel activity and human cardiomyocyte function has been a topic of study. This research is crucial in understanding its cardiotoxic effects and guides the development of safer antitumor drugs (Schweikart et al., 2013).

Derivatives of Jaspamide

Several studies have focused on identifying new derivatives of Jaspamide with varying biological activities, particularly in their cytotoxic effects and potential as antitumor agents. This research contributes to the discovery of new compounds with potential therapeutic applications (Ebada et al., 2009).

Eigenschaften

Molekularformel |

C35H43BrN4O6 |

|---|---|

Molekulargewicht |

695.6 g/mol |

IUPAC-Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1 |

InChI-Schlüssel |

MCCCWOHEVPWUGJ-PKWVKXEBSA-N |

Isomerische SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Kanonische SMILES |

CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263251.png)